molecular formula C12H12INO B1324232 6-(3-Iodophenyl)-6-oxohexanenitrile CAS No. 898767-95-8

6-(3-Iodophenyl)-6-oxohexanenitrile

Cat. No. B1324232
M. Wt: 313.13 g/mol
InChI Key: DECOPSDWOKBWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(3-Iodophenyl)-6-oxohexanenitrile” is a complex organic compound. It contains an iodophenyl group, a nitrile group, and a ketone group. The iodophenyl group consists of a phenyl ring (a six-membered carbon ring) with an iodine atom attached. The nitrile group (-CN) contains a carbon triple-bonded to a nitrogen. The ketone group (C=O) consists of a carbon double-bonded to an oxygen .


Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic acids or their derivatives. Boronic acids are considered valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been reported, which could potentially be applied to the synthesis of "6-(3-Iodophenyl)-6-oxohexanenitrile" .


Molecular Structure Analysis

The molecular structure of “6-(3-Iodophenyl)-6-oxohexanenitrile” would be expected to feature the characteristic groups mentioned in the description. The iodophenyl group would contribute to the aromaticity of the molecule, while the nitrile and ketone groups would introduce polar characteristics .


Chemical Reactions Analysis

The chemical reactions involving “6-(3-Iodophenyl)-6-oxohexanenitrile” would likely depend on the reactivity of its functional groups. The iodophenyl group could undergo electrophilic aromatic substitution reactions, while the nitrile and ketone groups could participate in various addition and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(3-Iodophenyl)-6-oxohexanenitrile” would be influenced by its molecular structure. The presence of the iodophenyl, nitrile, and ketone groups would be expected to confer certain properties, such as polarity and potential for hydrogen bonding .

Scientific Research Applications

Photolysis and Reactivity Studies

6-(3-Iodophenyl)-6-oxohexanenitrile's related compound, 4-chloroaniline, has been studied for its photostability and photoheterolysis in polar media. Such studies contribute to understanding the generation and reactivity of phenyl cations, essential in organic synthesis and photochemistry (Guizzardi et al., 2001).

Homolytic Aromatic Substitution

The compound has similarities to 2-isocyanobiphenyls, which react with aromatic aldehydes via base-promoted homolytic aromatic substitution (BHAS). This reaction is significant for synthesizing aroylated phenanthridines, crucial in developing organic compounds with potential applications in various industries (Leifert et al., 2013).

Synthesis of Pyridines

The study of 5-oxohexanenitrile, a compound structurally related to 6-(3-Iodophenyl)-6-oxohexanenitrile, in cascade reactions with arylboronic acids is notable. This process facilitates the synthesis of 2-methylpyridines, which are valuable in creating various pyridine derivatives. Such derivatives have broad applications in pharmaceuticals, agrochemicals, and materials science (Yao et al., 2020).

Stereoselective Formation of Carbohydrates

The introduction of [1-cyano-2-(2-iodophenyl)]ethylidene group, structurally related to 6-(3-Iodophenyl)-6-oxohexanenitrile, as an acetal-protecting group for carbohydrate thioglycoside donors has been explored. This method is significant for the stereoselective formation of beta-D-mannopyranosides and regioselective radical fragmentation to beta-D-rhamnopyranosides, crucial in carbohydrate chemistry (Crich & Bowers, 2006).

Nucleophilicity and Charge Transfer Studies

Research on compounds similar to 6-(3-Iodophenyl)-6-oxohexanenitrile has contributed to understanding nucleophilicity and charge transfer. For instance, the study of oximes based on their addition to a nitrilium closo-Decaborate cluster sheds light on the reactivity and interaction mechanisms of such compounds, which are valuable in understanding complex organic reactions and designing new synthetic pathways (Bolotin et al., 2016).

Safety And Hazards

The safety and hazards associated with “6-(3-Iodophenyl)-6-oxohexanenitrile” would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research involving “6-(3-Iodophenyl)-6-oxohexanenitrile” could be numerous, given the versatility of its functional groups. For instance, it could be explored for potential applications in medicinal chemistry, given the known biological activity of iodophenyl-containing compounds .

properties

IUPAC Name

6-(3-iodophenyl)-6-oxohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12INO/c13-11-6-4-5-10(9-11)12(15)7-2-1-3-8-14/h4-6,9H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECOPSDWOKBWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642250
Record name 6-(3-Iodophenyl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Iodophenyl)-6-oxohexanenitrile

CAS RN

898767-95-8
Record name 6-(3-Iodophenyl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.